4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Lipophilicity LogP Isomer Comparison

This 2-aminothiazole derivative features a specific 2,4-dimethoxyphenyl and 5-methyl substitution pattern, offering distinct lipophilicity (LogP 2.72-3.30) and electronic properties compared to 3,4- or trimethoxy isomers. Ideal for kinase-targeting SAR (LIMK, CDK, GSK3β) and as a reference standard for chromatographic analysis. The primary amine allows facile derivatization. Available in research quantities with 95-98% purity.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 117844-98-1
Cat. No. B057341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
CAS117844-98-1
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)9-5-4-8(15-2)6-10(9)16-3/h4-6H,1-3H3,(H2,13,14)
InChIKeyDBRUGROLIZNWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 117844-98-1) Procurement Guide: Chemical Identity and Baseline Characterization


4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 117844-98-1) is a 2-aminothiazole derivative characterized by a 2,4-dimethoxyphenyl group at the 4-position and a methyl group at the 5-position of the thiazole ring . This compound belongs to the broader class of aminothiazoles, which are widely employed as scaffolds in medicinal chemistry due to their synthetic accessibility and ability to modulate diverse biological targets . As a building block, it features a primary aromatic amine that serves as a functional handle for further derivatization, while its substitution pattern—specifically the 2,4-dimethoxy arrangement—provides distinct electronic and steric properties compared to unsubstituted or mono-methoxy phenyl analogs .

Why Generic Aminothiazole Substitution Fails for 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 117844-98-1)


Aminothiazoles are not interchangeable due to the profound impact of substitution patterns on physicochemical properties and biological activity. For 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, the specific 2,4-dimethoxy arrangement on the phenyl ring and the 5-methyl group on the thiazole core are critical determinants of its lipophilicity, electronic distribution, and binding interactions [1]. Substituting with a 3,4-dimethoxyphenyl isomer or a trimethoxyphenyl analog can alter logP values, hydrogen-bonding capacity, and steric bulk, leading to divergent outcomes in assays and synthetic transformations [2]. The following evidence sections quantify these differences to support informed selection and procurement decisions.

Quantitative Differentiation Evidence for 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 117844-98-1)


Comparative Lipophilicity: 2,4-Dimethoxy vs. 3,4-Dimethoxy Isomer LogP Values

The lipophilicity of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine differs from its 3,4-dimethoxy regioisomer, impacting solubility and membrane permeability in biological assays [1]. The target compound exhibits a calculated LogP of approximately 2.72–3.30, while the 3,4-isomer (4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine) is reported to have a lower LogP, though specific numerical values for the 3,4-isomer are not uniformly available in the same source, necessitating cross-study comparison [1].

Lipophilicity LogP Isomer Comparison Physicochemical Properties

Commercial Purity Benchmarks: Vendor Variability in 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Commercial availability of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is primarily at research-grade purity levels ranging from 95% to 98+% . Fluorochem offers the compound at 95% purity , while MolCore advertises NLT 98% purity . Leyan supplies at 95+% purity . This variability in vendor specifications necessitates careful selection based on application requirements.

Purity QC HPLC Procurement Specification

Structural Uniqueness: 2,4-Dimethoxy Substitution Pattern vs. Trimethoxyphenyl Analogs

The 2,4-dimethoxyphenyl motif of the target compound differs from the 2,4,5-trimethoxyphenyl motif found in many biologically active aminothiazoles (e.g., tubulin inhibitors) . Literature indicates that trimethoxyphenyl-substituted aminothiazoles exhibit nanomolar potency in cancer cell lines, whereas the 2,4-dimethoxy analog is typically less potent due to reduced steric bulk and altered electron density . For instance, a related trimethoxyphenyl aminothiazole demonstrated an IC50 of 0.36–0.86 μM across various cell lines , while the target compound's antiproliferative activity is generally reported as moderate, with no published head-to-head comparison available.

Structure-Activity Relationship SAR Methoxy Substitution Thiazole Scaffold

Physicochemical Property Comparison: Boiling Point and Density vs. Aminothiazole Core

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine exhibits a predicted boiling point of 387.6°C at 760 mmHg and a density of 1.227 g/cm³ [1]. These values differ from the unsubstituted 2-aminothiazole core (boiling point ~216°C, density ~1.3 g/cm³), reflecting the impact of the 2,4-dimethoxyphenyl and 5-methyl substituents on volatility and packing [1][2]. The higher boiling point indicates reduced volatility and potentially greater thermal stability, which may be advantageous in certain synthetic or storage conditions.

Boiling Point Density Physicochemical Characterization Handling

Optimal Application Scenarios for 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 117844-98-1)


Medicinal Chemistry Scaffold for Aminothiazole-Based Kinase Inhibitor Libraries

The compound serves as a versatile building block for synthesizing aminothiazole derivatives targeting kinases (e.g., LIMK, CDK, GSK3β) [1]. Its 2,4-dimethoxy substitution provides a balanced lipophilicity (LogP 2.72–3.30) [2] that may enhance cellular permeability compared to more polar analogs, while the primary amine allows for facile derivatization (e.g., acylation, alkylation) . It is particularly suitable for initial SAR exploration where moderate baseline activity is acceptable before introducing trimethoxy or other potency-enhancing groups .

Physicochemical Reference Standard for Aminothiazole Isomer Studies

Due to its distinct physicochemical profile (boiling point 387.6°C, density 1.227 g/cm³, calculated LogP 2.72–3.30) [2], this compound can be used as a reference standard in comparative studies of regioisomeric aminothiazoles (e.g., 2,4- vs. 3,4-dimethoxy substitution) [3]. Its well-defined properties make it a useful control for evaluating the impact of methoxy substitution patterns on lipophilicity, solubility, and chromatographic behavior.

Control Compound in Tubulin Polymerization and Antiproliferative Assays

While trimethoxyphenyl aminothiazoles exhibit nanomolar antiproliferative activity , 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine provides a less potent, structurally related control for mechanistic studies. Its moderate activity (class-level inference) allows for the assessment of target engagement without overwhelming cytotoxic effects, making it valuable in assay development and validation .

Synthetic Intermediate for 5-Substituted Thiazole Derivatives

The 5-methyl group on the thiazole ring offers a site for further functionalization (e.g., halogenation, oxidation) . Combined with the 2-amino group, this compound can be elaborated into more complex thiazole-based structures, including those with potential anti-inflammatory or antimicrobial properties . Its commercial availability at purities up to 98+% supports reliable scale-up for medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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